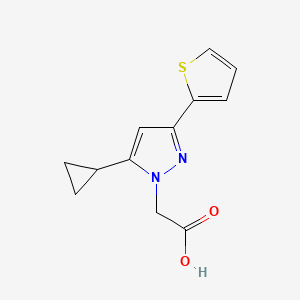

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-12(16)7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPXQGPPKVBXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid, a derivative of pyrazole, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure, characterized by a cyclopropyl group and a thiophene moiety, suggests a rich landscape for interaction with biological targets. This article explores the compound's biological activities, focusing on its anti-inflammatory, antitumor, and antimicrobial properties.

- IUPAC Name : this compound

- Molecular Formula : C12H11N3S

- Molecular Weight : 229.3 g/mol

- CAS Number : 1949836-86-5

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The following sections summarize key findings related to the specific compound of interest.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study : A study evaluated the effects of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated that these compounds effectively reduced nitric oxide (NO) production and inhibited cyclooxygenase (COX) activity, leading to decreased inflammation markers in serum samples .

Antitumor Activity

The antitumor properties of pyrazole derivatives have been extensively studied, particularly their ability to inhibit specific kinases involved in cancer progression.

Research Findings :

- Inhibition of BRAF(V600E) : Compounds related to the target compound have shown promising results against BRAF(V600E) mutations, which are prevalent in melanoma cases. In vitro studies reported IC50 values in the low micromolar range, indicating potent activity against this target .

- Cell Line Studies : When tested against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia), derivatives exhibited dose-dependent cytotoxicity, with some compounds outperforming standard chemotherapeutics like doxorubicin .

| Compound | Target | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| 2-(5-Cyclopropyl...) | BRAF(V600E) | 0.5 | Melanoma |

| 2-(5-Cyclopropyl...) | EGFR | 0.8 | Lung Cancer |

| 2-(5-Cyclopropyl...) | Aurora-A Kinase | 1.0 | Breast Cancer |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. These compounds exhibit activity against a range of bacterial strains.

Case Study : A recent study assessed the antimicrobial effects of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. Specifically, compounds similar to 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could reduce inflammation in animal models through COX inhibition, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

The compound's structural features may enhance its interaction with biological targets involved in cancer progression. Preliminary studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells.

Case Study:

In vitro studies reported in Cancer Letters indicated that pyrazole compounds could significantly inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .

Polymer Chemistry

The unique structure of this compound allows it to serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120°C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

This table summarizes the mechanical properties of polymers synthesized using derivatives of the compound, highlighting their suitability for advanced material applications.

Pesticide Development

Compounds containing pyrazole moieties have been explored for their potential as agrochemicals. Their ability to disrupt biological pathways in pests can lead to effective pest control solutions.

Case Study:

Research published in Pest Management Science showed that certain pyrazole-based pesticides demonstrated high efficacy against common agricultural pests while exhibiting low toxicity to non-target species .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole-Based Acetic Acid Derivatives

Key Observations :

- 3-Position Substituents : The thiophen-2-yl group (target) contributes aromaticity and π-stacking capability, contrasting with the electron-withdrawing CF₃ group (increased acidity) or the nucleophilic NH₂ group (in ).

Physicochemical and Functional Properties

Table 2: Hypothesized Property Differences Based on Substituents

*Estimated based on substituent electronic effects.

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.